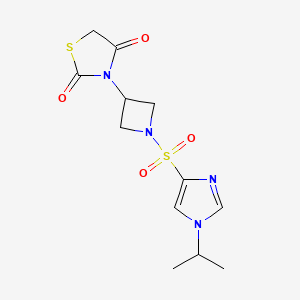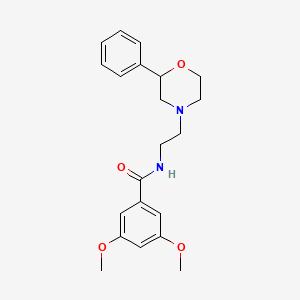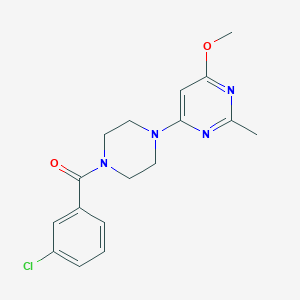
(3-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorophenyl group, a methoxy group, a methylpyrimidinyl group, and a piperazinyl group. These groups are common in many pharmaceutical compounds and could suggest a potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenyl group. This could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and piperazinyl groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Pharmacokinetics Modulation
Piperazine derivatives are known to positively influence the pharmacokinetic properties of drugs. This compound, with its piperazine moiety, could be used to enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .
Antibacterial Activity
The structural motif of piperazine is often found in compounds with antibacterial properties. This particular compound could be synthesized and tested for its efficacy against bacterial infections, potentially leading to new antibiotic treatments .
Antifungal Agents
Piperazine derivatives have been synthesized as potential antifungal agents. Given the structural similarities, (3-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone could be explored for its use in treating fungal infections .
Antitumor and Anticancer Research
Compounds with a piperazine ring have been evaluated for their antitumor activities. This compound could be part of new research into antitumor drugs, especially considering its potential to cross the blood-brain barrier due to the piperazine component .
Neurodegenerative Disease Treatment
Piperazine derivatives are being investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could contribute to the development of new treatments for these conditions .
Psychoactive Substance Analysis
While piperazine itself is sometimes used illegally for recreational purposes, derivatives like this compound can be studied to understand the psychoactive effects and potentially develop antidotes or treatments for misuse .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-6-8-22(9-7-21)17(23)13-4-3-5-14(18)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLARMCSHAARPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)
![1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one](/img/structure/B2894715.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)
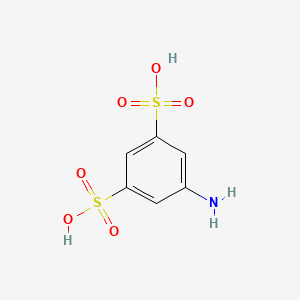
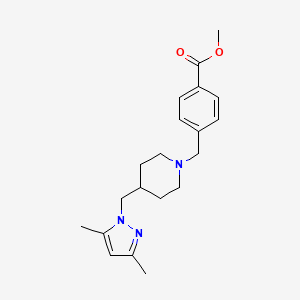
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)
